5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one
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Overview
Description
5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromoacetyl group at the 5-position and a chloro group at the 6-position of the indole ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one typically involves the bromination of an appropriate indole precursor followed by acetylation. One common method includes the bromination of 6-chloroindole using bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-6-chloroindole is then subjected to acetylation using bromoacetyl bromide in the presence of a base like pyridine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in solvents like ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like methanol or tetrahydrofuran (THF).
Cyclization: Acidic or basic catalysts in solvents like acetic acid or ethanol.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Reduction: Formation of 5-(2-hydroxyacetyl)-6-chloro-1,3-dihydroindol-2-one.
Cyclization: Formation of fused heterocyclic compounds such as indolizines or quinolines.
Scientific Research Applications
5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as a building block for the construction of complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive indole derivatives.
Mechanism of Action
The mechanism of action of 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one involves its interaction with biological targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The chloro group and the indole ring contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
- 3-(2-Bromoacetyl)-2H-chromen-2-one
- 2-Bromoacetylbenzofuran
Uniqueness
5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one is unique due to the presence of both bromoacetyl and chloro substituents on the indole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-(2-bromoacetyl)-6-chloro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXKPAPWRGRCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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